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molecular formula C12H13F3O2 B8713250 2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]- CAS No. 134142-88-4

2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-

Cat. No. B8713250
M. Wt: 246.22 g/mol
InChI Key: MFXGEWSWEYECRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101898B2

Procedure details

At −15° C., an 1.6 N solution of n-butyllithium in hexanes (7.20 ml, 11.5 mmol) was added to N,N,N′,N′-tetramethylethylenediamine (1.72 ml, 11.4 mmol). The reaction mixture was stirred for 10 min at −10° C. 2-(4-(trifluoromethyl)phenoxy)tetrahydropyran (2.0 g, 8.12 mmol) was added. The reaction mixture was stirred for 2 h at −10° C. N,N-Dimethylformamide (0.88 ml, 11.4 mmol) was added. The reaction mixture was stirred for 15 min at −10° C. It was given onto a 6 M hydrochloric acid. This mixture was stirred at room temperature for 16 h. The organic layer was isolated and dried. The solvent was removed in vacuo. 659 mg of 2-hydroxy-5-(trifluoromethyl)benzaldehyde were isolated from the crude mixture by flash chromatography on silica (90 g), using ethyl acetate/heptane 1:10 as eluent.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN(C)CCN(C)C.[F:14][C:15]([F:30])([F:29])[C:16]1[CH:28]=[CH:27][C:19]([O:20]C2CCCCO2)=[CH:18][CH:17]=1.CN(C)[CH:33]=[O:34].Cl>>[OH:20][C:19]1[CH:18]=[CH:17][C:16]([C:15]([F:14])([F:29])[F:30])=[CH:28][C:27]=1[CH:33]=[O:34]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
7.2 mL
Type
reactant
Smiles
Name
Quantity
1.72 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C(OC2OCCCC2)C=C1)(F)F
Step Three
Name
Quantity
0.88 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at −10° C
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min at −10° C
Duration
15 min
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 659 mg
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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